molecular formula C14H16ClNO B2403550 N-[1-[(4-Chlorophenyl)methyl]cyclobutyl]prop-2-enamide CAS No. 2196446-75-8

N-[1-[(4-Chlorophenyl)methyl]cyclobutyl]prop-2-enamide

Cat. No.: B2403550
CAS No.: 2196446-75-8
M. Wt: 249.74
InChI Key: RYDYOHPEJOEZGN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound provides valuable information about its properties and potential reactivity. Unfortunately, the specific molecular structure of “N-[1-[(4-Chlorophenyl)methyl]cyclobutyl]prop-2-enamide” is not available in the searched resources .


Chemical Reactions Analysis

The chemical reactions that “this compound” can undergo would depend on its molecular structure and the conditions under which it is subjected. Without specific information on the compound’s structure, it’s challenging to predict its reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can provide insights into its stability, reactivity, and potential uses. Unfortunately, specific physical and chemical properties for “this compound” are not available in the searched resources .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. Unfortunately, the mechanism of action for “N-[1-[(4-Chlorophenyl)methyl]cyclobutyl]prop-2-enamide” is not available in the searched resources .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Unfortunately, specific safety and hazard information for “N-[1-[(4-Chlorophenyl)methyl]cyclobutyl]prop-2-enamide” is not available in the searched resources .

Properties

IUPAC Name

N-[1-[(4-chlorophenyl)methyl]cyclobutyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO/c1-2-13(17)16-14(8-3-9-14)10-11-4-6-12(15)7-5-11/h2,4-7H,1,3,8-10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYDYOHPEJOEZGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1(CCC1)CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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